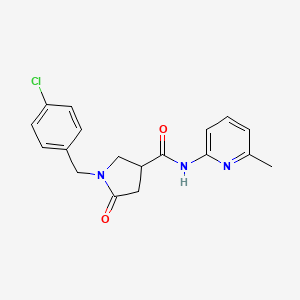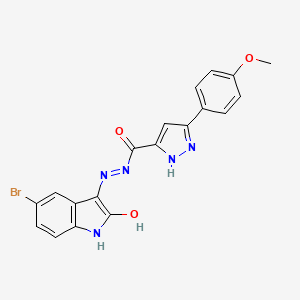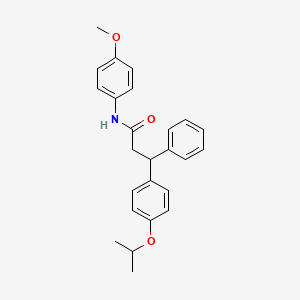
3-(4-isopropoxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-isopropoxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide, also known as L-765,314, is a selective antagonist of the cannabinoid CB1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases and disorders.
Mécanisme D'action
3-(4-isopropoxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide is a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. CB1 receptors are involved in the regulation of various physiological processes, including appetite, pain, mood, and memory. By blocking the activation of CB1 receptors, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been studied for its potential use in the management of pain, anxiety, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-isopropoxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide in lab experiments is its selectivity for the CB1 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation is that this compound may not accurately mimic the effects of endogenous cannabinoids, which can bind to other receptors in addition to CB1.
Orientations Futures
There are several future directions for research on 3-(4-isopropoxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide. One area of interest is in the development of more selective CB1 receptor antagonists, which could potentially have fewer side effects than this compound. Another area of research is in the identification of novel therapeutic applications for this compound, such as in the treatment of neurodegenerative diseases or inflammatory conditions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
Méthodes De Synthèse
The synthesis of 3-(4-isopropoxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide involves several steps, starting with the reaction of 4-isopropoxybenzylamine with 4-methoxybenzaldehyde to form the corresponding imine. This intermediate is then reduced with sodium borohydride to yield the amine, which is further reacted with 3-phenylpropanoyl chloride to form the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-(4-isopropoxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide has been studied for its potential therapeutic applications in various diseases and disorders. One of the most promising areas of research is in the treatment of obesity and metabolic disorders. CB1 receptors are known to play a key role in the regulation of appetite and energy balance, and this compound has been shown to reduce food intake and body weight in animal models.
Another area of research is in the treatment of drug addiction. CB1 receptors are involved in the reward pathway of the brain, and this compound has been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been studied for its potential use in the treatment of anxiety and depression, as well as in the management of pain.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-3-phenyl-3-(4-propan-2-yloxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-18(2)29-23-13-9-20(10-14-23)24(19-7-5-4-6-8-19)17-25(27)26-21-11-15-22(28-3)16-12-21/h4-16,18,24H,17H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQZDJBSIDBENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,3-dimethoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6027665.png)
![2-[3-(4-chlorophenoxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6027666.png)
![3-chloro-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6027672.png)
![N-(3-chloro-4-methylphenyl)-2-(2-{[1-(2-furyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6027678.png)
![1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B6027687.png)
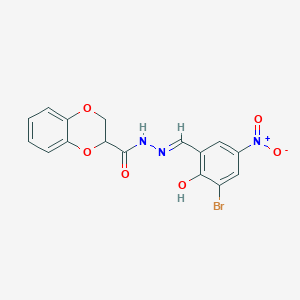
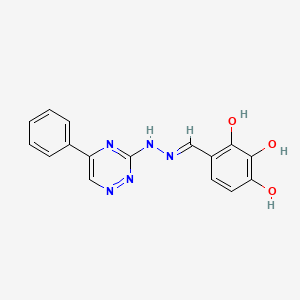
![ethyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6027699.png)
![1-(2-methoxyphenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B6027700.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(3-isoxazolylmethyl)-2-piperazinyl]ethanol](/img/structure/B6027705.png)
![1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-methoxybenzyl)ethanamine](/img/structure/B6027710.png)
![N-[4-({2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}sulfonyl)phenyl]acetamide](/img/structure/B6027723.png)
